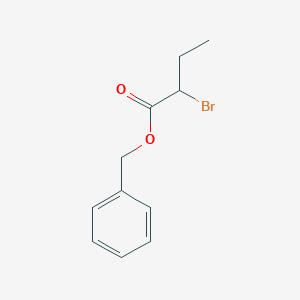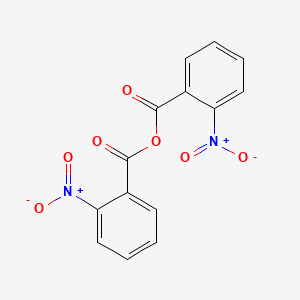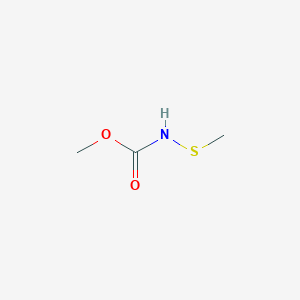
Methyl (methylsulfanyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (methylsulfanyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (methylsulfanyl)carbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes. For example, the use of tin-catalyzed transcarbamoylation has been reported to be an efficient method for producing carbamates with high functional group tolerance . Additionally, the use of indium triflate as a catalyst has been shown to be effective in converting alcohols and urea into carbamates .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (methylsulfanyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Methyl (methylsulfanyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various carbamate derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It has been shown to inhibit certain enzymes by forming stable carbamate adducts with active site residues .
Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating diseases such as cancer, epilepsy, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of polymers, textiles, and coatings. It is also employed as a reactive intermediate in the synthesis of various chemicals .
Mécanisme D'action
The mechanism of action of methyl (methylsulfanyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. It forms covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of carbamate adducts, which stabilize the enzyme-inhibitor complex . Additionally, this compound can modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl carbamate:
Phenyl carbamate: This compound is another carbamate derivative with distinct properties and uses in organic synthesis and medicinal chemistry.
Uniqueness: Methyl (methylsulfanyl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to form stable carbamate adducts with enzymes and receptors makes it valuable in both research and industrial applications. Additionally, its versatility in undergoing various chemical reactions and its potential therapeutic applications set it apart from other carbamate derivatives .
Propriétés
Numéro CAS |
41744-82-5 |
|---|---|
Formule moléculaire |
C3H7NO2S |
Poids moléculaire |
121.16 g/mol |
Nom IUPAC |
methyl N-methylsulfanylcarbamate |
InChI |
InChI=1S/C3H7NO2S/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) |
Clé InChI |
DBROFCUBZSXYLG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


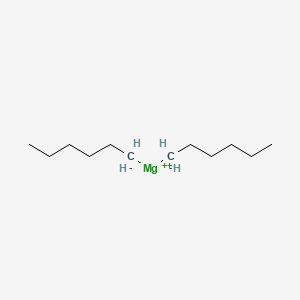
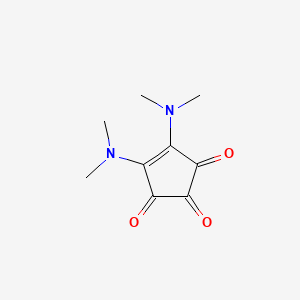
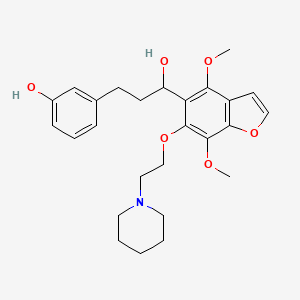
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
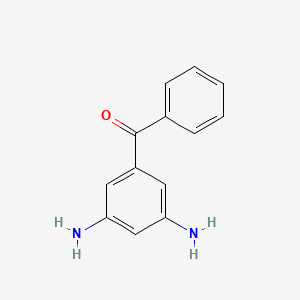
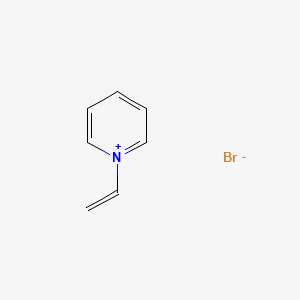
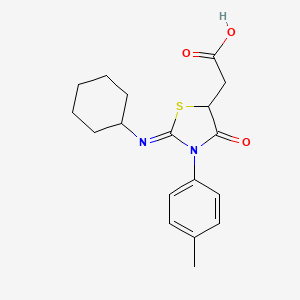
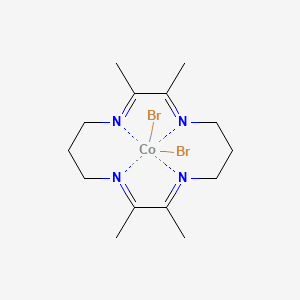
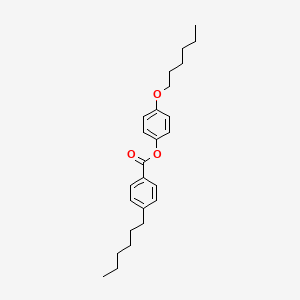
phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
